molecular formula C24H29NO5 B587403 Drotaveraldine CAS No. 54088-62-9

Drotaveraldine

Cat. No.: B587403
CAS No.: 54088-62-9
M. Wt: 411.498
InChI Key: GWEJBCQISYBHHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Drotaveraldine is a chemical compound known for its antispasmodic properties. It is structurally related to papaverine and is used to relieve smooth muscle spasms in the gastrointestinal tract, urinary system, and gall bladder. This compound is a selective inhibitor of phosphodiesterase-4, which plays a crucial role in its mechanism of action .

Mechanism of Action

Target of Action

Drotaveraldine, also known as Drotaverine, primarily targets Phosphodiesterase 4 (PDE4) . PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in various cellular processes .

Mode of Action

This compound acts as a selective inhibitor of PDE4 . By inhibiting PDE4, it prevents the degradation of cAMP, leading to elevated levels of this molecule within the cell . The increase in cAMP levels results in smooth muscle relaxation , which is the primary therapeutic effect of this compound .

Biochemical Pathways

The inhibition of PDE4 and the subsequent increase in cAMP levels affect the calcium ion dynamics within smooth muscle cells . Specifically, this compound decreases the active ionized calcium supply binding to smooth muscle cells due to the inhibition of phosphodiesterase and intracellular accumulation of cAMP . This leads to a decrease in intracellular calcium concentrations, which in turn causes relaxation of the smooth muscle cells .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in humans. After administration of a single 80 mg oral dose, the bioavailability was found to be highly variable, with a peak at 45–60 minutes . The drug is primarily metabolized in the liver and has an elimination half-life of 7–16 hours . More than 50% of the drug is excreted in the urine and about 30% in the bile .

Result of Action

The primary result of this compound’s action is the relaxation of smooth muscle spasms in the gastrointestinal tract, urinary system, and gall bladder . This makes it useful in the treatment of various spastic conditions, such as gastrointestinal diseases, biliary dyskinesia, and vasomotor diseases associated with smooth muscle spasms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of drotaveraldine involves several steps. One common method includes the condensation of 3,4-diethoxybenzaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Drotaveraldine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Drotaveraldine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its selective inhibition of phosphodiesterase-4, which distinguishes it from other antispasmodic agents. Its ability to enhance cervical dilation during childbirth and its potent smooth muscle relaxant properties make it a valuable compound in both clinical and research settings .

Biological Activity

Drotaveraldine is a compound closely related to drotaverine, a well-known antispasmodic agent. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24_{24}H29_{29}NO5_5
  • Molecular Weight : 411.49 g/mol
  • CAS Number : 54088-62-9
  • Structure : this compound is a benzylisoquinoline derivative, structurally similar to papaverine but exhibiting more potent antispasmodic activities than its counterpart .

This compound primarily acts as a selective inhibitor of phosphodiesterase 4 (PDE4), which leads to increased levels of cyclic AMP (cAMP) in smooth muscle cells. This increase results in relaxation of smooth muscle tissue, making it effective in treating conditions characterized by muscle spasms, such as dysmenorrhea and gastrointestinal disorders .

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

  • Antispasmodic Activity : this compound exhibits significant antispasmodic effects on smooth muscles, which has been demonstrated in various animal models. The compound's potency is attributed to its ability to inhibit PDE4 selectively without causing anticholinergic side effects .
  • Analgesic Properties : Studies have shown that this compound possesses analgesic properties that are dose-dependent. This effect is particularly notable in models of acute pain where this compound administration resulted in significant pain relief .
  • Absorption and Metabolism : this compound is well absorbed in the gastrointestinal tract, reaching peak plasma concentrations within 45-60 minutes post-administration. It undergoes presystemic metabolism, leading to the formation of conjugated metabolites that are primarily excreted via bile .

Case Studies and Research Findings

  • Animal Studies : In a controlled study involving rats, this compound was shown to effectively reduce spasms induced by various pharmacological agents. The study highlighted its potential for treating gastrointestinal disorders due to its targeted action on smooth muscle relaxation .
  • Comparative Studies : A comparative analysis between this compound and other antispasmodics indicated that this compound provided superior relief from abdominal cramps with fewer side effects compared to traditional therapies like papaverine. This was attributed to its selective mechanism of action on PDE4 .
  • Formulation Development : Recent advancements in drug formulation have led to the development of orodispersible tablets containing this compound for pediatric use. These formulations demonstrated over 85% drug release within 10 minutes, indicating rapid bioavailability and effectiveness in clinical settings .

Summary Table of Biological Activities

Activity TypeDescriptionEvidence Source
AntispasmodicSelective PDE4 inhibition leading to smooth muscle relaxation
AnalgesicDose-dependent pain relief observed in animal models
AbsorptionPeak plasma concentration reached in 45-60 minutes
Clinical FormulationDevelopment of orodispersible tablets for enhanced bioavailability

Properties

IUPAC Name

(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)-(3,4-diethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO5/c1-5-27-19-10-9-17(14-20(19)28-6-2)24(26)23-18-15-22(30-8-4)21(29-7-3)13-16(18)11-12-25-23/h9-10,13-15H,5-8,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEJBCQISYBHHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)C2=NCCC3=CC(=C(C=C32)OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54088-62-9
Record name (6,7-Diethoxy-3,4-dihydro-1-isoquinolinyl)(3,4-diethoxyphenyl)methanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.